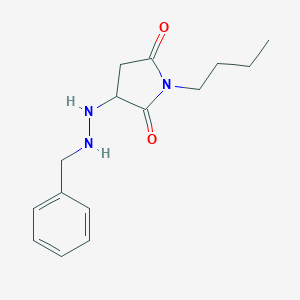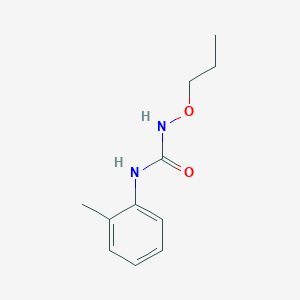![molecular formula C19H19N3 B241480 [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile, also known as DPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPP belongs to the class of compounds known as pyridine derivatives and has been shown to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile is not fully understood. However, it has been shown to interact with various cellular targets, including ion channels, enzymes, and receptors. [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been shown to inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to its biological effects.
Biochemical and Physiological Effects:
[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has also been shown to modulate the immune system and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile in lab experiments is its wide range of biological activities. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties, making it a versatile compound for studying various biological processes. However, one limitation of using [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile in lab experiments is its potential toxicity. [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile. One direction is to further investigate its mechanism of action and cellular targets. This may lead to the development of more potent and selective compounds with improved therapeutic potential. Another direction is to investigate the pharmacokinetics and toxicity of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile in vivo. This may provide valuable information for the development of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile as a therapeutic agent. Finally, the potential of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile as a neuroprotective agent warrants further investigation, as it may hold promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile involves the reaction of 2,6-dimethyl-4-bromoacetophenone with 3-phenylpropanenitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with malononitrile to yield the final product, [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile. The synthesis of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has also been investigated for its ability to modulate the immune system and its potential as a neuroprotective agent.
Propriétés
Nom du produit |
[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile |
|---|---|
Formule moléculaire |
C19H19N3 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H19N3/c1-15-11-18(19(13-20)14-21)12-16(2)22(15)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-12H,6,9-10H2,1-2H3 |
Clé InChI |
XNKZXBRMLKPFJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C#N)C#N)C=C(N1CCCC2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C#N)C#N)C=C(N1CCCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)


![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)


![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)